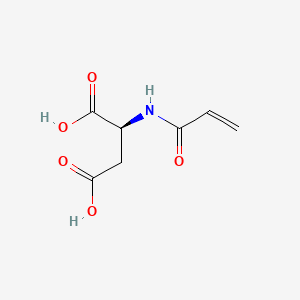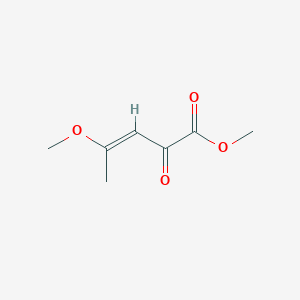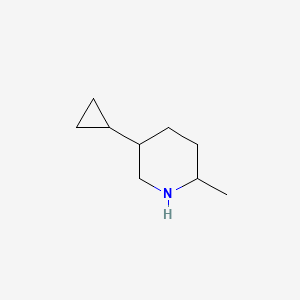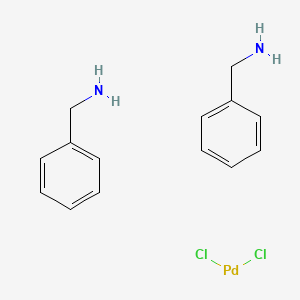
Dichlorobis(benzylamine)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(benzylamine)palladium(II) is a coordination compound with the molecular formula C14H18Cl2N2Pd It is a palladium complex where the palladium metal is coordinated with two benzylamine ligands and two chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(benzylamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with benzylamine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or methanol, followed by the addition of benzylamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for Dichlorobis(benzylamine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(benzylamine)palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The benzylamine ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coupling Reactions: It can act as a catalyst in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other amines or phosphines, and the reactions are typically carried out in solvents like ethanol or methanol.
Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkynes are used, often in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: New palladium complexes with different ligands.
Coupling Reactions: Biaryl compounds, styrenes, and other coupled products.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(benzylamine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is interest in its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which Dichlorobis(benzylamine)palladium(II) exerts its effects is primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, allowing for the efficient coupling of organic molecules. The benzylamine ligands stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with triphenylphosphine ligands instead of benzylamine.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.
Uniqueness
Dichlorobis(benzylamine)palladium(II) is unique due to its specific ligand environment, which can influence its catalytic properties and reactivity. The benzylamine ligands provide a different electronic and steric environment compared to phosphine ligands, potentially leading to different reaction outcomes and selectivities.
Eigenschaften
Molekularformel |
C14H18Cl2N2Pd |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
dichloropalladium;phenylmethanamine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H,6,8H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DZGZTKMCZIWUKX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
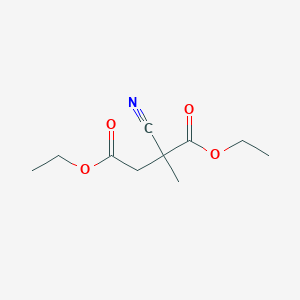

![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)


![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)

![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
